Methyl 2-oxohexadecanoate
CAS No.: 55836-30-1
Cat. No.: VC18981608
Molecular Formula: C17H32O3
Molecular Weight: 284.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 55836-30-1 |
|---|---|
| Molecular Formula | C17H32O3 |
| Molecular Weight | 284.4 g/mol |
| IUPAC Name | methyl 2-oxohexadecanoate |
| Standard InChI | InChI=1S/C17H32O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(18)17(19)20-2/h3-15H2,1-2H3 |
| Standard InChI Key | VWRCAQBZONAKSC-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCCCCC(=O)C(=O)OC |
Introduction
Synthesis Methods
Methyl 2-oxohexadecanoate can be synthesized through several routes, including esterification, oxidation, and industrial-scale processes.
Laboratory Synthesis
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Esterification: Reacting 2-oxohexadecanoic acid with methanol in the presence of acid catalysts (e.g., ) under reflux conditions .
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Oxidation of Methyl Vinyl Glycolate: Dess-Martin periodinane oxidizes methyl vinyl glycolate to yield methyl 2-oxohexadecanoate .
Industrial Production
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Continuous Flow Reactors: Optimized for high yield (up to 97%) using catalysts like at 80–120°C .
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Zeolite Catalysts: NaY-MMM activated with triethylamine enables esterification with dimethyl carbonate at 150°C .
Table 1: Comparison of Synthesis Methods
| Method | Catalyst | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Esterification | 65 | 94 | ||
| Oxidation (Dess-Martin) | Dess-Martin periodinane | RT | 80–99 | |
| Continuous Flow | 80–120 | 97 | ||
| Zeolite-Catalyzed | NaY-MMM/TEA | 150 | 96 |
Chemical and Physical Properties
Structural Features
Physical Properties
| Property | Value | Reference |
|---|---|---|
| Density (g/cm³) | 0.918 | |
| Boiling Point (°C) | 321.2 | |
| Melting Point (°C) | Not reported | — |
| LogP | 4.82 | |
| Solubility | Insoluble in water |
Chemical Reactivity and Applications
Key Reactions
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Oxidation: Converts the ketone to carboxylic acids using or .
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Reduction: LiAlH reduces the ketone to a secondary alcohol.
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Diels-Alder Reactions: Reacts with 1,3-dienes to form cyclohexene derivatives .
Biological and Industrial Applications
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Lipid Metabolism: Serves as a model compound for studying β-oxidation pathways .
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Pharmaceutical Intermediates: Used in synthesizing anti-obesity agents by inhibiting pancreatic lipase .
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Material Science: Incorporated into polymers for enhanced thermal stability.
| Hazard Category | Precautionary Measures |
|---|---|
| Flammability | Store away from ignition sources |
| Skin/Eye Irritation | Use gloves and goggles |
| Respiratory Irritation | Use in ventilated areas |
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